beta-Naphthylalanine
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
63024-43-1 |
|---|---|
Molecular Formula |
C13H14ClNO2 |
Molecular Weight |
251.71 g/mol |
IUPAC Name |
2-amino-3-naphthalen-1-ylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C13H13NO2.ClH/c14-12(13(15)16)8-10-6-3-5-9-4-1-2-7-11(9)10;/h1-7,12H,8,14H2,(H,15,16);1H |
InChI Key |
BKQQPCDQZZTLSE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(C(=O)O)N.Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(C(=O)O)N.Cl |
Other CAS No. |
5440-43-7 |
sequence |
X |
Synonyms |
2-amino-3-(1-naphthyl)propionic acid hydrochloride beta-naphthylalanine |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Peptides
Antimicrobial peptides (AMPs) are short sequences of amino acids that exhibit activity against bacteria, fungi, and viruses. The incorporation of β-naphthylalanine into AMPs has been shown to enhance their stability and efficacy.
Enhanced Activity and Stability
Research indicates that adding β-naphthylalanine to the termini of AMPs can significantly boost their antimicrobial activity. For instance, peptides such as S1-Nal and S1-Nal-Nal demonstrated improved minimum inhibitory concentrations (MICs) against various bacterial strains, including E. faecium and A. baumannii, compared to their parent peptides without Nal .
| Peptide | MIC against E. faecium | MIC against A. baumannii | MIC against E. coli |
|---|---|---|---|
| S1-Nal | 64 μg/ml | 8 μg/ml | 32 μg/ml |
| S1-Nal-Nal | 32 μg/ml | 2 μg/ml | 8 μg/ml |
Synergistic Effects
The β-naphthylalanine-tagged AMPs have also been shown to synergize with conventional antibiotics, enhancing their effectiveness against antibiotic-resistant strains. A study demonstrated that Nal-tagged peptides could reduce the release of lipopolysaccharides from Gram-negative bacteria by over 99%, indicating a potent mechanism of action against infections .
Anticancer Applications
β-Naphthylalanine has been incorporated into peptide designs aimed at cancer treatment, leveraging its ability to enhance the selectivity and potency of anticancer agents.
Targeted Cancer Cell Binding
Peptides engineered with β-naphthylalanine residues have shown preferential binding to cancer cells while minimizing toxicity to normal cells. For example, the peptide K4R2-Nal2-S1 exhibited significant anticancer activity in xenograft models, effectively inhibiting tumor growth in mice .
Drug Delivery Systems
β-Naphthylalanine's structural properties also lend themselves to drug delivery applications.
Supramolecular Structures
Recent studies have explored the use of β-naphthylalanine in creating self-assembled peptide nanostructures for drug delivery systems. These structures can encapsulate therapeutic agents like doxorubicin, enhancing their stability and bioavailability . The high relaxivity of these nanostructures suggests potential applications in magnetic resonance imaging (MRI) as well .
Diagnostic Applications
The unique properties of β-naphthylalanine make it suitable for use in diagnostic agents.
MRI Contrast Agents
Peptides modified with gadolinium complexes incorporating β-naphthylalanine have been studied for their potential as MRI contrast agents due to their ability to form stable nanostructures with high relaxivity . This application could lead to improved imaging techniques in clinical settings.
Case Studies
Several case studies illustrate the practical applications of β-naphthylalanine:
- Case Study 1 : Development of K4R2-Nal2-S1 for targeted cancer therapy resulted in significant tumor reduction in xenograft models, showcasing its potential as an effective anticancer agent.
- Case Study 2 : The use of Nal-tagged AMPs demonstrated enhanced antimicrobial properties against resistant bacterial strains, supporting their application in combating antibiotic resistance.
Chemical Reactions Analysis
Peptide Conjugation and Functionalization
β-Naphthylalanine is incorporated into peptides via solid-phase synthesis, often as N-protected derivatives (e.g., Boc- or biotinyl-modified forms). Key reactions include:
Hydrazide Derivatization
-
Reaction : Biotinyl-L-3-(2-naphthyl)-alanine hydrazide (BNAH) reacts with oligosaccharides in methanol/water/acetic acid (60°C, 5–16 h) to form UV-active conjugates .
-
Outcome : The naphthyl group induces structural proximity to the reducing-end monosaccharide, confirmed by NMR upfield shifts (e.g., H3 at 2.073 ppm in GN2-BNAH) .
Peptide Cyclization
-
Cyclic enkephalin analogues (e.g., Tyr-c[D-A2bu-Gly-L-βNal-Leu]) utilize β-naphthylalanine at position 4. Intramolecular hydrogen bonds stabilize a 14-membered ring, critical for μ-opioid receptor binding .
Supramolecular Self-Assembly via π-Stacking
β-Naphthylalanine’s naphthyl group drives cross-β nanostructure formation in aqueous solutions. Source characterizes Gd-DOTA-L6-(2Nal)2, which self-assembles into β-sheet-rich fibrils:
| Property | Observation |
|---|---|
| Critical Concentration | 20 mg/mL (hydrogel formation) |
| Structural Features | Antiparallel β-sheets (FTIR peak at 1638 cm⁻¹, CD maximum at 232 nm) |
| Fluorescence Quenching | Concentration-dependent π-stacking (emission ↓ above 0.2 mg/mL) |
These assemblies retain stability in physiological conditions (10 mM phosphate buffer, pH 7.4) .
Bioconjugation and Lectin Binding
β-Naphthylalanine derivatives mimic asparagine residues in glycans, enhancing lectin interactions:
-
PSA Lectin Binding : NA2F-BNAH (a biotinylated derivative) binds Pisum sativum agglutinin (PSA) more effectively than BACH analogues, suggesting naphthyl groups substitute for asparagine’s side chain .
-
Conformational Impact : The naphthyl moiety’s steric bulk disrupts inhibitory activity in solution-phase assays but enhances avidity in immobilized formats .
Crystallization and Enantiomeric Purification
Post-synthetic purification leverages β-naphthylalanine’s physicochemical properties:
-
Salt Formation : Methyl 2-amino-3-(2-naphthyl)propanoate crystallizes as a methanesulfonic acid salt, boosting ee from 97.9% to >99.5% .
-
Solubility : Derivatives remain stable in methanol/water (9:1) at −20°C for >1 year .
Stability and Degradation Pathways
Comparison with Similar Compounds
Alpha-Naphthylalanine (α-Nal)
- Structural Difference : The naphthyl group is attached to the alpha-carbon instead of the beta-carbon.
- Functional Impact :
- MHC Binding : α-Nal enhances peptide binding to MHC proteins but reduces T-cell recognition compared to β-Nal, likely due to steric hindrance differences .
- Conformational Effects : β-Nal’s side-chain orientation allows better accommodation in peptide binding pockets, as observed in HLA-B27 epitopes .
Phenylalanine (Phe)
- Structural Difference : Phe has a single benzene ring, whereas β-Nal has a fused bicyclic naphthyl group.
- Functional Impact :
Beta-Methylphenylalanine (β-MePhe)
- Structural Difference : A methyl group replaces the naphthyl moiety.
- Functional Impact :
- Conformational Rigidity : β-MePhe restricts side-chain rotation, stabilizing helical structures in peptides. In contrast, β-Nal’s flexibility allows adaptive binding to diverse targets .
- NMR Chemical Shifts : β-Nal induces distinct $^{13}\text{C}$-NMR shifts compared to β-MePhe, reflecting differences in electronic environments .
Homophenylalanine (HomoPhe)
- Structural Difference : HomoPhe has an additional methylene group in the side chain.
- Functional Impact :
Comparative Data Table
Research Findings and Mechanistic Insights
Peptide Engineering
Imaging Probes
Enzyme Inhibition
- In cathepsin L inhibitors, β-Nal’s naphthyl group filled the S2 pocket more effectively than phenylalanine, reducing cathepsin K binding by sterically excluding a key lysine residue .
Preparation Methods
Catalytic Hydrogenation of Cyanoacetate Derivatives
Reaction Mechanism and Process Optimization
The CN105037182B patent details a two-step synthesis starting from cyanoacetate esters (e.g., ethyl cyanoacetate) using Raney nickel-catalyzed hydrogenation followed by acidic hydrolysis. Key parameters include:
Step 1: Hydrogenation of Cyanoacetate Esters
- Catalyst : Raney nickel (1–10 wt% relative to substrate)
- Solvent : Ethanol or methanol
- Conditions : 60–100°C, 0.5–1.2 MPa H₂, 4–10 hr
- Intermediate : β-Alanine ethyl ester (yield: 94–96%)
Step 2: Acidic Hydrolysis
- Reagent : Strong-acid ion exchange resin (e.g., Amberlyst-15)
- Conditions : Aqueous medium, 2–5 hr, 80–100°C
- Product : Beta-naphthylalanine (yield: 90–94%, purity: >99%)
Table 1: Representative Hydrogenation Conditions and Outcomes
| Starting Material | Catalyst Loading | Pressure (MPa) | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Ethyl cyanoacetate | 5% Raney Ni | 0.5 | 80 | 92 | 99.1 |
| Methyl cyanoacetate | 8% Raney Ni | 1.0 | 100 | 94 | 99.3 |
This method’s scalability derives from solvent recyclability (ethanol recovery >85%) and catalyst reusability (Raney nickel reactivation for 3–5 cycles).
Asymmetric Hydrogenation for Enantiomeric Control
BoPhoz Ligand-Mediated Synthesis
The rhodium-catalyzed asymmetric hydrogenation reported in Organic Process Research & Development achieves high enantiomeric excess (ee) using methyl BoPhoz ligands:
- Substrate : Methyl 2-acetamido-3-(2-naphthyl)propenoate
- Catalyst : Rhodium(I) complex with methyl BoPhoz (0.5–1 mol%)
- Conditions : 25–40°C, 3–5 atm H₂, 12–24 hr
- Outcome : 97.9% ee (post-hydrogenation), >99.5% ee after crystallization
Table 2: Enantiomeric Enhancement via Crystallization
| Step | ee (%) | Yield (%) |
|---|---|---|
| Post-hydrogenation | 97.9 | 95 |
| Methanesulfonic acid salt crystallization | >99.5 | 85 |
This method’s critical advantage lies in its compatibility with multikilogram-scale production without ee degradation during downstream steps (e.g., N-Boc protection).
Halogen-Mediated Ammonolysis Route
Diazotization and Condensation Strategy
PubMed-described synthesis begins with 1-nitro-2-naphthylamine, proceeding through diazotization and copper-assisted coupling:
Step 1: Diazotization
- Reagents : NaNO₂, HCl (0–5°C)
- Product : 1-Diazo-2-naphthylamine
Step 2: Condensation with Acrylic Acid
- Catalyst : CuCl or CuBr (10–15 mol%)
- Conditions : 50–70°C, 6–8 hr
- Intermediate : α,1-Dihalo-2-naphthalenepropanoic acid
Step 3: Ammonolysis
- Reagent : NH₃ (aq.), 80–100°C, 12 hr
- Product : Beta-(1-halo-2-naphthyl)alanine (yield: 75–80%)
Halogenated derivatives (Cl, Br) exhibit enhanced antimicrobial activity compared to non-halogenated analogs.
Comparative Analysis of Synthetic Methods
Table 3: Methodological Advantages and Limitations
| Method | Yield (%) | Enantiomeric Control | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Catalytic Hydrogenation | 90–94 | None (racemic) | Industrial | High |
| Asymmetric Synthesis | 85–95 | >99.5% ee | Pilot scale | Moderate |
| Ammonolysis | 75–80 | None | Lab scale | Low |
Catalytic hydrogenation remains the preferred route for bulk production due to its cost-effectiveness and high yield, while asymmetric synthesis is indispensable for enantioselective applications.
Q & A
Basic: What are the established protocols for synthesizing beta-Naphthylalanine, and how can its purity be validated?
Methodological Answer:
this compound is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc- or Boc-protected derivatives. Post-synthesis, purification is achieved via reversed-phase HPLC (RP-HPLC) with C18 columns and a gradient of acetonitrile/water (0.1% TFA). Purity validation requires:
- HPLC analysis (>95% purity threshold) .
- Mass spectrometry (MS) for molecular weight confirmation.
- 1H/13C NMR to verify stereochemical integrity and absence of racemization .
Key Challenge: Optimization of coupling reagents (e.g., HBTU vs. PyBOP) to minimize side products .
Basic: What analytical techniques are most effective for quantifying this compound in complex biological matrices?
Methodological Answer:
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high specificity, especially for low-concentration samples (LOD < 1 nM) .
- Fluorescence detection (ex/em ~280/340 nm) exploits the naphthyl group’s intrinsic fluorescence but requires controls for matrix interference (e.g., serum proteins) .
- Derivatization with dansyl chloride enhances sensitivity in UV-Vis assays .
Basic: How does this compound’s stability vary under different pH and temperature conditions?
Methodological Answer:
Stability studies should follow ICH guidelines:
- Accelerated degradation assays (e.g., 40°C/75% RH for 4 weeks) .
- pH stability profiling via buffer solutions (pH 2–12) monitored by HPLC .
- Oxidative stability assessed using hydrogen peroxide (0.3% v/v) .
Note: this compound is prone to aggregation in acidic conditions; use sonication or surfactants (e.g., Tween-20) to prevent precipitation .
Advanced: How can researchers minimize racemization during this compound incorporation into peptide chains?
Methodological Answer:
Racemization is mitigated by:
- Low-temperature coupling (0–4°C) with DIC/HOBt as activators .
- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) to monitor enantiomeric excess .
- Use of pseudo-proline dipeptides to reduce steric hindrance during SPPS .
Data Contradiction Alert: Conflicting reports exist on the efficacy of microwave-assisted synthesis; replicate with controlled power settings .
Advanced: How should researchers resolve contradictory spectroscopic data for this compound-containing peptides?
Methodological Answer:
- Systematic comparison of NMR (DMSO-d6 vs. D2O) to identify solvent-induced shifts .
- Density functional theory (DFT) calculations to model electronic environments and assign peaks .
- Circular dichroism (CD) to correlate spectral discrepancies with conformational changes .
Case Study: Discrepancies in NOE patterns may arise from β-sheet vs. α-helix dominance; use MD simulations to validate .
Advanced: What strategies optimize this compound’s incorporation into membrane-protein interactions studies?
Methodological Answer:
- Surface plasmon resonance (SPR) with lipid bilayers to measure binding kinetics .
- Fluorescence quenching assays using brominated lipids to map insertion depth .
- Molecular dynamics (MD) simulations (e.g., GROMACS) to model naphthyl group interactions with hydrophobic pockets .
Advanced: How do this compound’s enantiomers differentially affect receptor binding affinity?
Methodological Answer:
- Chiral resolution via supercritical fluid chromatography (SFC) .
- Isothermal titration calorimetry (ITC) to compare ΔG and ΔH values for D/L enantiomers .
- X-ray crystallography of receptor-ligand complexes to identify stereospecific contacts (e.g., PD-1/PD-L1 inhibitors) .
Advanced: What are the limitations of using this compound as a fluorescent probe in live-cell imaging?
Methodological Answer:
- Autofluorescence interference in cellulo requires spectral unmixing or two-photon microscopy .
- Photobleaching rates quantified via time-lapse imaging with controls (e.g., Alexa Fluor benchmarks) .
- Toxicity thresholds determined via MTT assays (IC50 > 50 µM recommended) .
Advanced: How can this compound’s metabolic stability be assessed for in vivo applications?
Methodological Answer:
- Microsomal stability assays (human/rat liver microsomes) with LC-MS quantification .
- Plasma protein binding measured via equilibrium dialysis .
- In vivo PET imaging with 18F-labeled analogs to track biodistribution .
Advanced: What computational tools predict this compound’s compatibility with non-canonical amino acid incorporation systems?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
